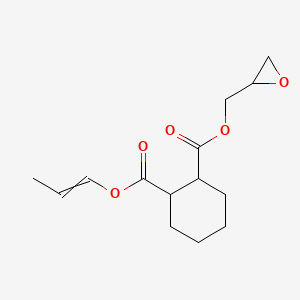
Decahydroquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydroquinoline hydrobromide is a chemical compound with the molecular formula C₉H₁₈NBr. It is a derivative of decahydroquinoline, a saturated heterocyclic compound. This compound is known for its unique structural properties, which include a chair conformation and a network of hydrogen bonds that stabilize its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decahydroquinoline hydrobromide can be synthesized by adding hydrobromic acid to decahydroquinoline. The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Decahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted decahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Decahydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of decahydroquinoline hydrobromide involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine hydrobromide: Similar in structure but differs in the degree of saturation.
Tetrahydroquinoline hydrobromide: A partially saturated derivative of quinoline.
Quinoline hydrobromide: An unsaturated aromatic compound.
Uniqueness
Decahydroquinoline hydrobromide is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. Its stability and reactivity make it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
20720-72-3 |
|---|---|
Molekularformel |
C9H18BrN |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrobromide |
InChI |
InChI=1S/C9H17N.BrH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |
InChI-Schlüssel |
GGAFEMUDOBHPDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCN2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)

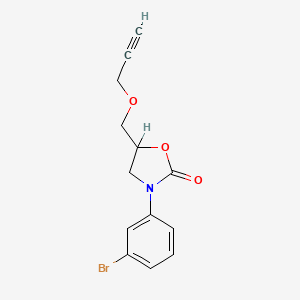
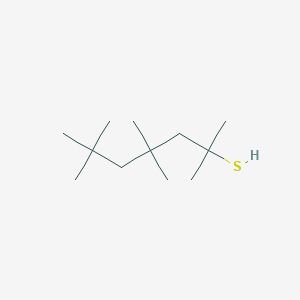

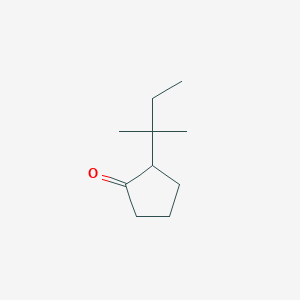
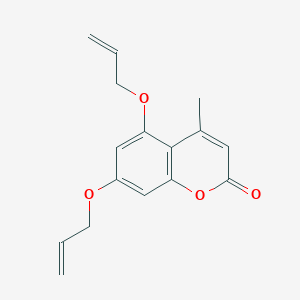


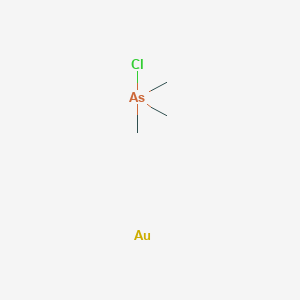
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


